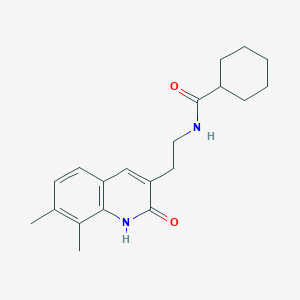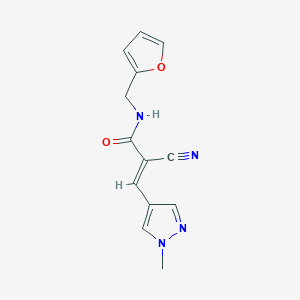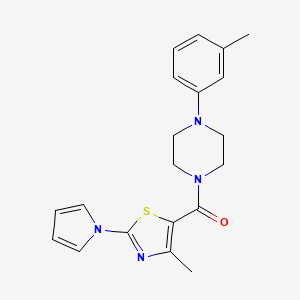
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone” is a novel compound with the molecular formula C20H22N4OS and a molecular weight of 366.481. It has attracted attention from researchers in various fields due to its unique chemical properties and potential applications1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. However, the synthesis of similar compounds often involves complex organic reactions. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H22N4OS1. However, the specific arrangement of these atoms and the bonds between them are not provided in the available resources. Further studies using techniques like X-ray crystallography or NMR spectroscopy would be required to determine the exact molecular structure.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, as a complex organic molecule, it’s likely to be involved in a variety of reactions depending on the conditions. More research would be needed to provide a comprehensive chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. Typically, these would include properties like solubility, melting point, boiling point, and reactivity. More research would be needed to provide a comprehensive analysis of these properties.科学的研究の応用
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research developed unified pharmacophore models for CB1 receptor ligands, indicating that specific conformers of the compound could bind to the CB1 receptor with distinct electrostatic character and spatial orientation, potentially conferring antagonist activity (J. Shim et al., 2002).
Synthesis and Antimicrobial Activity
Another study reported on the synthesis of new pyridine derivatives, showing variable and modest antimicrobial activity against several strains of bacteria and fungi. These derivatives were synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, indicating the compound's potential as a basis for developing antimicrobial agents (N. Patel et al., 2011).
Heterocyclic Core in Histamine H3 Receptor Antagonists
Research into the development of histamine H3 receptor antagonists identified a series of small molecules with a heterocyclic core, including thiazole, as potent, selective antagonists. These compounds, including variations of the base chemical structure, showed the ability to cross the blood-brain barrier, indicating their potential utility in treating central nervous system disorders (Devin M Swanson et al., 2009).
Antiproliferative and Antibacterial Screening
A novel series of compounds, including thiazolyl pyrazole and benzoxazole derivatives, were synthesized and screened for their antibacterial activities. These compounds, characterized by spectral and analytical data, were evaluated for their potential as antibacterial agents, demonstrating the chemical compound's role in the development of new antimicrobial agents (V. P. Landage et al., 2019).
Synthesis and Antiviral Activity
The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives showed potential antiviral activity, demonstrating the compound's application in the development of antiviral agents. This research highlights the compound's versatility and potential in creating therapeutics for viral infections (F. Attaby et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources1. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used in a controlled environment.
将来の方向性
The future directions for research on this compound are not specified in the available resources. Given its unique structure and potential applications, it could be of interest in various fields, including medicinal chemistry, materials science, and chemical biology. Further research would be needed to explore these possibilities.
Please note that this analysis is based on the limited information available and further research would be needed for a more comprehensive understanding of this compound.
特性
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-6-5-7-17(14-15)22-10-12-23(13-11-22)19(25)18-16(2)21-20(26-18)24-8-3-4-9-24/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVASBSRJLWVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

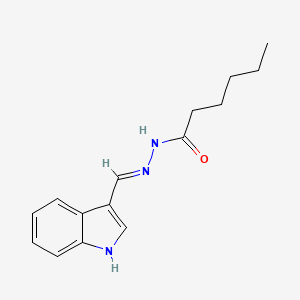
![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
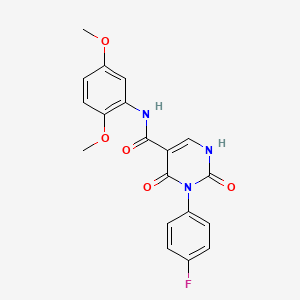
![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)
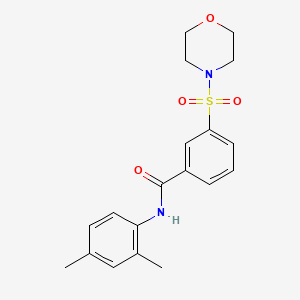
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
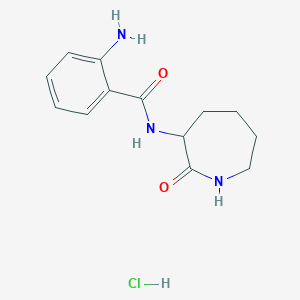
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)
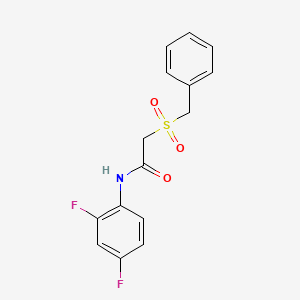
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)
